2-acetyl-4,5-dichloropyridazin-3(2H)-one

Acyl transfer reagent Friedel–Crafts esterification Atom economy

2-Acetyl-4,5-dichloropyridazin-3(2H)-one (CAS 155164-63-9) is a 2-acyl-4,5-dichloropyridazin-3(2H)-one derivative belonging to the pyridazinone family—a class of six-membered N-heterocycles bearing two adjacent nitrogen atoms. With molecular formula C6H4Cl2N2O2, molecular weight 207.01 g/mol, density 1.61 g/cm³, and boiling point 252.1 °C at 760 mmHg , this compound serves as a shelf-stable, non-hygroscopic acyl transfer reagent.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 155164-63-9
Cat. No. B176362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-4,5-dichloropyridazin-3(2H)-one
CAS155164-63-9
Synonyms2-acetyl-4,5-dichloro-3(2H)-Pyridazinone
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3
InChIKeyRFVTVWCEUKOOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4,5-dichloropyridazin-3(2H)-one (CAS 155164-63-9): Core Properties and Procurement-Relevant Identity


2-Acetyl-4,5-dichloropyridazin-3(2H)-one (CAS 155164-63-9) is a 2-acyl-4,5-dichloropyridazin-3(2H)-one derivative belonging to the pyridazinone family—a class of six-membered N-heterocycles bearing two adjacent nitrogen atoms. With molecular formula C6H4Cl2N2O2, molecular weight 207.01 g/mol, density 1.61 g/cm³, and boiling point 252.1 °C at 760 mmHg , this compound serves as a shelf-stable, non-hygroscopic acyl transfer reagent. Its core value proposition resides in the 4,5-dichloro substitution pattern on the pyridazinone ring, which substantially enhances the leaving group ability of the pyridazinone anion relative to non-halogenated congeners, enabling catalyst-free and atom-economic acylation across diverse nucleophile classes [1]. The compound is prepared via N(2)-acylation of 4,5-dichloropyridazin-3(2H)-one with acetyl chloride, and is commercially available from multiple suppliers as a research-grade synthetic intermediate [1].

Why Generic Substitution Fails for 2-Acetyl-4,5-dichloropyridazin-3(2H)-one in Acyl Transfer Applications


The 4,5-dichloro substitution on the pyridazinone scaffold is not a passive structural feature—it directly determines leaving group competency. The non-halogenated parent pyridazin-3(2H)-one exhibits a pKa of approximately 10.46, whereas the 4,5-dichloro analog shows a predicted pKa of 8.39 ± 0.60, representing an acidity enhancement of roughly two orders of magnitude [1]. This translates into measurably higher stability of the corresponding anion and, consequently, significantly improved leaving group ability in acyl transfer reactions [1]. Attempting to substitute 2-acetyl-4,5-dichloropyridazin-3(2H)-one with non-halogenated 2-acylpyridazin-3(2H)-ones, or with conventional acetylating agents such as acetyl chloride or acetic anhydride, results in either diminished reactivity under neutral conditions, loss of chemoselectivity, or the requirement for additional catalysts and basic additives. Furthermore, the N-2 acetyl substituent specifically enables a 1,3-diketone-like electronic configuration with differentiated carbonyl reactivities, a property not shared by simple N-alkyl pyridazinones [2]. These structural determinants make direct generic substitution unreliable without quantitative re-validation of reaction outcomes.

2-Acetyl-4,5-dichloropyridazin-3(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Head-to-Head Acyl Transfer Efficiency: 2-Acetyl-4,5-dichloropyridazin-3(2H)-one vs. Conventional Acetyl Sources Under Friedel–Crafts Conditions

In a direct comparative evaluation of six acetyl sources for the esterification of phenol under Friedel–Crafts conditions (AlCl₃, THF, room temperature), 2-acetyl-4,5-dichloropyridazin-3(2H)-one (designated 1a) delivered a 98% isolated yield of phenyl acetate. By contrast, ethyl acetate (4b) gave only 15% yield and N,N-dimethylacetamide (4e) gave 20% yield under identical conditions [1]. Acetyl chloride (4f) and other conventional acetyl sources gave no detectable ester product in this system. This represents a 6.5-fold yield advantage over the best-performing conventional alternative and demonstrates that the pyridazinone-based acetyl source uniquely enables efficient esterification without the competing side reactions (e.g., C-acylation) that plague traditional reagents.

Acyl transfer reagent Friedel–Crafts esterification Atom economy

Enhanced Leaving Group Ability: pKa-Based Quantification of 4,5-Dichloro Substitution Effect on Pyridazinone Anion Stability

The leaving group ability of the pyridazinone scaffold is directly governed by the pKa of its conjugate acid (NH form). The non-halogenated pyridazin-3(2H)-one has a measured pKa of 10.46. Introduction of chlorine atoms at the 4- and 5-positions lowers the predicted pKa to 8.39 ± 0.60, a shift of approximately 2.07 log units [1]. This corresponds to roughly a 117-fold increase in acidity and, by extension, a substantially stabilized conjugate anion that serves as a superior leaving group in nucleophilic acyl substitution. The JOC Synopsis explicitly states: 'When it is halogenated, the leaving group ability significantly increases: 4,5-dichloropyridazin-3(2H)-one shows higher stability of the corresponding anion and higher acidity of NH than pyridazin-3(2H)-one' [1]. This pKa differential is not achievable with mono-chloro or non-halogenated analogs and represents a quantifiable, structurally verifiable differentiation point for procurement specifications.

Leaving group ability pKa comparison Structure–activity relationship

Catalyst-Free and Additive-Free Esterification: Quantitative Yield Performance of 2-Acetyl-4,5-dichloropyridazin-3(2H)-one Under Thermal Neat Conditions

In a study demonstrating catalyst- and additive-free esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2H)-ones under neat conditions at 100 °C, 2-acetyl-4,5-dichloropyridazin-3(2H)-one converted aromatic and aliphatic alcohols into the corresponding acetate esters in good to excellent yields [1]. Representative isolated yields include: 4-methoxyphenyl acetate (96%), 4-formylphenyl acetate (97%), and pyridin-3-yl acetate (90%) [1]. By contrast, conventional esterification of carboxylic acids with alcohols typically requires strong acid catalysts (e.g., H₂SO₄, p-TsOH) and/or azeotropic water removal to achieve comparable yields, generating acidic waste streams. The catalyst-free nature of this methodology eliminates procurement, handling, and disposal costs associated with acid catalysts while maintaining high conversion efficiency.

Green chemistry Catalyst-free esterification Atom economy

Quantitative Recyclability of the 4,5-Dichloropyridazin-3(2H)-one Leaving Group: >95% Recovery Across Multiple Reaction Modalities

A distinguishing operational advantage of 2-acetyl-4,5-dichloropyridazin-3(2H)-one is that its leaving group—4,5-dichloropyridazin-3(2H)-one—can be recovered quantitatively following acyl transfer. The JOC Synopsis reports that 'pyridazin-3(2H)-ones are usually recovered in >∼95% for most of reactions described' [1]. This has been demonstrated across multiple reaction modalities: in catalyst-free thermal esterification, the reusable 4,5-dichloropyridazin-3(2H)-one was 'isolated from all reactions by filtration in quantitative yield' [2]; in microwave-assisted esterification, it 'can be recovered quantitatively and is thus reusable' [3]; and in the conversion of oximes to carbonyl compounds, 'reusable 4,5-dichloropyridazin-3(2H)-one was isolated quantitatively' [4]. This near-quantitative recovery is enabled by the acidic NH of the pyridazinone, which allows clean separation via basic aqueous extraction or simple filtration.

Recyclable reagent Sustainable chemistry Functional group carrier

Versatile Heterocycle Synthesis: 1,3,4-Oxadiazole Formation Using 2-Acetyl-4,5-dichloropyridazin-3(2H)-one as a Dual-Purpose Acylating and Cyclodehydration Agent

2-Acetyl-4,5-dichloropyridazin-3(2H)-one serves as both the acyl source and an in situ activating agent for the synthesis of symmetric and unsymmetric 2,5-disubstituted 1,3,4-oxadiazoles. In the method reported by Park et al. (Synthesis 2003), hydrazine hydrate reacts with the corresponding 2-acyl-4,5-dichloropyridazin-3-ones, followed by cyclodehydration using polyphosphoric acid (PPA) or BF₃·OEt₂, to afford 1,3,4-oxadiazoles in excellent yields . This tandem acyl transfer–cyclodehydration sequence exploits the differentiated reactivity of the two carbonyl groups within the pyridazinone ring system. Traditional oxadiazole syntheses typically require pre-formed diacylhydrazines, carboxylic acids with dehydrating agents, or acid chlorides with hydrazides—multi-step sequences that generate additional waste streams.

1,3,4-Oxadiazole synthesis Heterocycle construction Acylating agent

Chemoselective N-Acylation of Amines Under Neutral Conditions vs. Conventional Acylating Agents Requiring Base

2-Acyl-4,5-dichloropyridazin-3-ones, including the 2-acetyl variant, serve as stable, convenient, and chemoselective N-acylating reagents for amines under neutral conditions in organic solvents [1]. Critically, these reagents demonstrate preferential acylation of less-hindered amino groups in bifunctional amines and in mixtures of amines—a selectivity profile difficult to achieve with conventional acylating agents such as acetyl chloride or acetic anhydride, which typically require added base (e.g., Et₃N, pyridine) to scavenge liberated acid and often exhibit poor discrimination between differentially hindered amine nucleophiles [1]. The reagents are reported to be 'particularly suitable for solid-phase synthesis due to their stability, ease of preparation, and high selectivity' [1].

Chemoselective acylation N-Acylation Amine protection

Best-Fit Research and Industrial Application Scenarios for 2-Acetyl-4,5-dichloropyridazin-3(2H)-one (CAS 155164-63-9)


Green Esterification Workflows Requiring Catalyst-Free Operation and Quantitative Leaving Group Recovery

In both academic and pilot-scale settings where elimination of strong acid catalysts reduces reactor corrosion, simplifies waste streams, and lowers E-factor metrics, 2-acetyl-4,5-dichloropyridazin-3(2H)-one enables esterification of phenolic and aliphatic alcohols at 100 °C without solvent or catalyst, delivering 90–97% isolated yields [1]. The concomitant quantitative recovery (>95%) of the 4,5-dichloropyridazin-3(2H)-one leaving group by simple filtration or basic extraction [2] transforms the reagent from a consumable into a regenerable acyl transfer platform, directly reducing per-batch material procurement costs and aligning with ACS Green Chemistry Institute pharmaceutical roundtable metrics.

Friedel–Crafts Acylation of Electron-Rich Aromatics with Superior Atom Economy

For aromatic ester synthesis where competing C-acylation (Friedel–Crafts alkylation) must be suppressed, the compound's unique reactivity profile under AlCl₃/THF conditions delivers 98% O-acylation yield with no detectable C-acylated byproducts [3]. This represents a decisive advantage over conventional acetyl chloride or acetic anhydride under Lewis acid conditions, which frequently produce mixtures of O- and C-acylated products. CROs and process chemistry groups pursuing single-isomer aromatic esters for pharmaceutical intermediate production should prioritize this reagent for clean, high-yielding acetyl transfer.

One-Pot Synthesis of 1,3,4-Oxadiazole Libraries for Agrochemical and Medicinal Chemistry Screening

The compound serves as a dual-function acylating/cyclodehydration agent for constructing 2,5-disubstituted 1,3,4-oxadiazoles from hydrazine hydrate in a single flask, delivering excellent yields . Given that 1,3,4-oxadiazoles are privileged scaffolds in fungicide discovery (e.g., pyridazinone-substituted oxadiazoles with demonstrated agricultural fungicidal activity) [4] and in CNS drug development, this reagent enables rapid SAR library expansion. Medicinal chemistry and agrochemical discovery groups can reduce synthesis cycle time from 3 steps to 1 step relative to conventional diacylhydrazine-based routes.

Solid-Phase and Solution-Phase Chemoselective Amine Acetylation Under Neutral Conditions

For peptide chemistry and bioconjugation workflows where pH-sensitive substrates or acid-labile protecting groups preclude the use of acetyl chloride/pyridine or Ac₂O/DMAP conditions, 2-acetyl-4,5-dichloropyridazin-3(2H)-one delivers chemoselective N-acetylation of less-hindered amines under entirely neutral conditions [5]. Its documented compatibility with solid-phase synthesis formats further extends its utility to automated peptide synthesizer workflows, where non-corrosive, stable solid reagents are preferred for instrument longevity and operator safety.

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